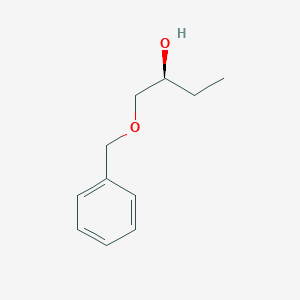

(S)-1-(benzyloxy)butan-2-ol

Description

Significance of Chiral Alcohols and Ethers in Stereoselective Transformations

Chiral alcohols and ethers are fundamental building blocks in asymmetric synthesis, a branch of chemistry focused on the selective production of one stereoisomer of a chiral molecule over others. The stereochemistry of a molecule is crucial as it dictates its biological activity and physical properties. Enantiomerically pure alcohols and their ether derivatives are particularly important synthons for the preparation of pharmaceuticals and agrochemicals. mdma.ch

The hydroxyl group of chiral alcohols and the ether linkage provide reactive sites for a variety of chemical transformations. These functional groups can direct the stereochemical outcome of reactions, leading to the formation of new stereocenters with high levels of control. encyclopedia.pubresearchgate.net Methods such as kinetic resolution, dynamic kinetic resolution, and asymmetric reduction of prochiral ketones are commonly employed to produce enantiomerically enriched alcohols. encyclopedia.pub The benzyl (B1604629) ether group, in particular, is a widely used protecting group for alcohols due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. This allows for the manipulation of other parts of the molecule without affecting the hydroxyl functionality until it is needed.

Academic Context of (S)-1-(benzyloxy)butan-2-ol as a Chiral Intermediate

Within this framework, this compound has emerged as a significant chiral intermediate. Its structure combines a chiral secondary alcohol at the C2 position with a benzyloxy group at the C1 position. This arrangement makes it a valuable precursor for the synthesis of a range of more complex chiral molecules. The "(S)" designation indicates the specific stereochemical configuration at the chiral center, which is crucial for its application in asymmetric synthesis.

The compound is often utilized in reactions where the stereochemistry of the final product is critical. For instance, it can be a key fragment in the total synthesis of natural products and biologically active compounds. thieme-connect.dethieme-connect.com Research has demonstrated its utility in the preparation of various derivatives through reactions such as oxidation of the alcohol to a ketone, or substitution reactions.

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A primary focus has been on the development of efficient and stereoselective methods for its synthesis. One common approach involves the ring-opening of a chiral epoxide, (S)-benzyloxymethyl oxirane, with a suitable nucleophile. google.com Another strategy is the asymmetric reduction of the corresponding ketone, 1-(benzyloxy)butan-2-one (B2584354). researchgate.net

Once synthesized, this compound is employed as a starting material or a key intermediate in the synthesis of various target molecules. For example, it has been used in the synthesis of 1,3-disubstituted tetrahydroisoquinolines and in the preparation of analogues of the anti-tubercular drug PA-824. nih.govrsc.org The compound's utility is further highlighted by its role in the synthesis of fragments of complex natural products like bastimolide A. thieme-connect.dethieme-connect.com

The following table summarizes some of the key properties and identifiers for this compound and related compounds.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Applications |

| This compound | C₁₁H₁₆O₂ | 180.24 | Chiral building block in asymmetric synthesis |

| (R)-1-(benzyloxy)butan-2-ol | C₁₁H₁₆O₂ | 180.24 | Protected alcohol intermediate in asymmetric catalysis |

| 4-(Benzyloxy)butan-2-ol | C₁₁H₁₆O₂ | 180.24 | Intermediate in organic synthesis lookchem.com |

| (S)-Benzyloxymethyl oxirane | C₁₀H₁₂O₂ | 164.20 | Starting material for the synthesis of this compound google.com |

The versatility of this compound as a chiral intermediate continues to drive research into its synthesis and application in the stereoselective construction of valuable organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(2S)-1-phenylmethoxybutan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m0/s1 |

InChI Key |

ZBNXMTHJYVSJGZ-NSHDSACASA-N |

Isomeric SMILES |

CC[C@@H](COCC1=CC=CC=C1)O |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for the Enantioselective Preparation of S 1 Benzyloxy Butan 2 Ol

Asymmetric Catalytic Approaches to the Formation of the Chiral Secondary Alcohol

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral alcohols like (S)-1-(benzyloxy)butan-2-ol. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a chemical transformation, leading to the desired enantiomer in high purity.

Enantioselective Reduction of Ketone Precursors (e.g., benzyloxybutan-2-one)

A primary strategy for synthesizing this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(benzyloxy)butan-2-one (B2584354). This transformation is often accomplished using chiral reducing agents or catalytic hydrogenation with chiral catalysts.

One notable method involves the use of borane (B79455) reagents derived from α-pinene. For instance, reagents like iso-2-methyl-, iso-2-ethyl-, and [iso-2-[2-(benzyloxy)ethyl]apopinocampheyl]-tert-butylchloroboranes have been investigated for their effectiveness in the asymmetric reduction of prochiral ketones. acs.org The steric properties of the substituent at the 2-position of the apopinene (B3051316) skeleton significantly influence the enantiomeric excess (ee) of the resulting alcohol. acs.org Another effective reagent, NB-Enantride®, derived from the hydroboration of nopyl benzyl (B1604629) ether, has proven to be particularly effective for the asymmetric reduction of aliphatic methyl ketones. acs.org

Catalytic asymmetric hydrogenation is another powerful technique. For example, the reduction of 3-keto-4-(4'-benzyloxy)phenyl-2-butanone using a Ruthenium-(S)-BINAP catalyst under hydrogen pressure (50 psi) can yield the corresponding (S)-alcohol with an enantiomeric excess of 88–94%. Similarly, chiral copper catalysts, such as a complex of Cu(OAc)₂ with (R)-BINAP, have been used for the asymmetric reduction of 3-benzyloxy-2,2-dimethylcyclobutanone, achieving over 95% ee. vulcanchem.com

| Ketone Precursor | Catalyst/Reagent | Conditions | Enantiomeric Excess (ee) |

| 3-Keto-4-(4'-benzyloxy)phenyl-2-butanone | Ru-(S)-BINAP, H₂ | 50 psi, ethanol, 25°C | 88–94% |

| 3-Benzyloxy-2,2-dimethylcyclobutanone | Cu(OAc)₂, (R)-BINAP, H₂ | 50 psi, THF, 25°C | >95% vulcanchem.com |

Asymmetric Allylic Alkylation Strategies

Asymmetric allylic alkylation provides an alternative route to chiral secondary alcohols. This method involves the stereoselective addition of an allyl group to a suitable precursor. For the synthesis of this compound, a catalytic asymmetric allylation of benzyloxyacetaldehyde can be employed. This reaction utilizes a chiral catalytic complex formed from (S)-1,1'-bi-2-naphthol (BINOL) and titanium tetraisopropoxide, with allyltributylstannane (B1265786) serving as the allyl source. This approach allows for the enantioselective formation of the homoallylic alcohol precursor, which can then be converted to the target compound. Palladium-catalyzed asymmetric allylic alkylation using chiral bisphosphine ligands like (R)-BINAP has also been explored, achieving high enantioselectivities (89–94% ee) in the formation of related structures. smolecule.com

Biocatalytic Transformations for Chiral Alcohol Synthesis

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes, such as ketoreductases and lipases, are employed to catalyze stereoselective reactions, often under mild conditions. utupub.fi

Enzyme-Mediated Reductions (e.g., Ketoreductases)

Ketoreductases (KREDs) are enzymes that catalyze the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.gov These enzymes have been successfully used to synthesize a variety of pharmaceutically relevant (S)-alcohols. nih.gov For the synthesis of this compound, a suitable ketoreductase can be selected to reduce 1-(benzyloxy)butan-2-one with high enantioselectivity. A strategy to identify proficient ketoreductases involves screening different enzymes, such as those from Zygosaccharomyces rouxii, for their ability to produce the desired (S)-alcohol. nih.gov The use of whole-cell biocatalysts, where the enzyme is expressed in a host organism like E. coli, can be an industrially viable approach. nih.govresearchgate.net

| Substrate | Biocatalyst | Outcome |

| Prochiral ketones | Ketoreductases (e.g., from Zygosaccharomyces rouxii) | High enantiomeric and chemical yield of (S)-alcohols nih.gov |

| 6-ketobuspirone | Ketoreductase | (S)-6-hydroxybuspirone in >98% yield and >99.8% ee researchgate.net |

Lipase-Catalyzed Kinetic Resolutions of Racemic Precursors

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme, typically a lipase (B570770), selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and enantiomerically enriched. For the preparation of this compound, a racemic mixture of 1-(benzyloxy)butan-2-ol can be resolved using a lipase.

Lipase-catalyzed acylation is a common strategy. In the presence of an acyl donor like vinyl acetate (B1210297), a lipase can selectively acylate the (R)-enantiomer, leaving the this compound unreacted and in high enantiomeric purity. utupub.ficore.ac.uk For example, lipase from porcine pancreas (PPL) has been used for the enantioselective hydrolysis of a carbonate derivative of racemic 4-benzyloxy-2-butanol, affording the optically active compounds. sci-hub.se Candida antarctica lipase B (CALB) is another highly effective and stable lipase for kinetic resolutions, often providing high enantioselectivity and yields. thieme-connect.de

| Racemic Precursor | Enzyme | Reaction Type | Result |

| (±)-1-(benzyloxy)butan-2-ol carbonate | Porcine Pancreas Lipase (PPL) | Hydrolysis | Enantioselective hydrolysis to yield optically active alcohol sci-hub.se |

| (±)-1-(benzyloxy)butan-2-ol | Candida antarctica Lipase B (CALB) | Acylation/Alcoholysis | High enantioselectivity and yield utupub.fithieme-connect.de |

| (±)-anti-6-substituted 1,3-dioxepan-5-ols | Amano PS–C II lipase | Transesterification | High enantiomeric purity of alcohol and acetate core.ac.uk |

Chiral Pool Synthesis from Naturally Derived Precursors

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products as starting materials. This approach leverages the existing stereocenters in the starting material to construct the target molecule.

Deracemization Techniques Applied to Racemic 1-(benzyloxy)butan-2-ol

Deracemization strategies are highly efficient methods for obtaining enantiomerically pure compounds from their racemic counterparts. These techniques can be broadly categorized into chemoenzymatic dynamic kinetic resolution (DKR) and other enzymatic approaches.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful tool that combines the enantioselectivity of a biocatalyst for a kinetic resolution with an in-situ racemization of the less reactive enantiomer. acs.orgnih.gov This simultaneous resolution and racemization allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.net For secondary alcohols structurally similar to 1-(benzyloxy)butan-2-ol, DKR protocols have been extensively developed. acs.org

A common DKR system involves the use of a lipase, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one enantiomer of the alcohol, in conjunction with a metal-based catalyst for the racemization of the unreacted alcohol enantiomer. acs.orgacs.org Ruthenium complexes, for instance, have proven to be highly efficient racemization catalysts for a wide range of secondary alcohols. acs.orgnih.gov The compatibility of the enzyme and the metal catalyst is a critical factor for the success of the DKR process. acs.org While specific studies detailing the DKR of 1-(benzyloxy)butan-2-ol are not extensively reported, the established protocols for other benzylic and aliphatic secondary alcohols suggest the high potential of this methodology. acs.orgacs.org

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for the separation of enantiomers from a racemic mixture. utupub.fi This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. utupub.fi Lipases are frequently employed for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. utupub.finih.gov

One specific example of the kinetic resolution of racemic 1-(benzyloxy)butan-2-ol involves an enzyme-mediated enantioselective hydrolysis of a poly(ethylene glycol) (PEG)-supported carbonate derivative. sci-hub.se In this study, racemic 4-benzyloxy-2-butanol was immobilized on a low-molecular-weight monomethoxy PEG through a carbonate linker. sci-hub.se The resulting water-soluble carbonate was then subjected to enantioselective hydrolysis using a commercially available lipase from porcine pancreas (PPL). sci-hub.se

The enzyme selectively hydrolyzed the carbonate of one enantiomer, affording the optically active alcohol, while leaving the other enantiomer as the unreacted carbonate. sci-hub.se This method allows for the separation of the resulting alcohol and the remaining carbonate by a simple extraction process, avoiding the need for column chromatography. sci-hub.se The unreacted (S)-carbonate can then be hydrolyzed to yield the corresponding this compound. sci-hub.se The efficiency of this enzymatic resolution is summarized in the table below.

Table 1: Enzymatic Kinetic Resolution of PEG-Supported 4-Benzyloxy-2-butanol Carbonate

| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess of (R)-alcohol (ee %) | Enantiomeric Excess of (S)-carbonate (ee %) | E-value |

|---|---|---|---|---|---|

| MPEG550-supported carbonate | Porcine Pancreas Lipase (PPL) | 48 | 88 | 96 | 28 |

| MPEG750-supported carbonate | Porcine Pancreas Lipase (PPL) | 48 | 85 | 92 | 23 |

Data sourced from a study on the enzyme-mediated enantioselective hydrolysis of poly(ethylene glycol)-supported carbonates. sci-hub.se

The enantioselectivity of the reaction, represented by the E-value, was found to be good, demonstrating the effectiveness of this enzymatic approach for the resolution of racemic 1-(benzyloxy)butan-2-ol. sci-hub.se The study also noted that the interaction between the enzyme and the oxygen atom in the benzyloxy group is likely important for the observed enantioselectivity. sci-hub.se

Other lipases, such as those from Burkholderia cepacia and Thermomyces lanuginosus, have also been successfully used for the kinetic resolution of other secondary alcohols and could potentially be applied to 1-(benzyloxy)butan-2-ol. utupub.fi The choice of solvent can also significantly impact the enantioselectivity of lipase-catalyzed resolutions. nih.gov

Stereochemical Investigations and Control in Transformations Involving S 1 Benzyloxy Butan 2 Ol

Absolute Configuration Determination and Verification Methodologies

The unambiguous assignment of the (S)-configuration to 1-(benzyloxy)butan-2-ol is paramount for its effective use in stereoselective synthesis. Several analytical techniques are employed to determine and verify its absolute stereochemistry.

One of the most powerful techniques is X-ray crystallography . While obtaining suitable crystals of the parent alcohol can be challenging, derivatization can facilitate the formation of crystalline materials amenable to single-crystal X-ray diffraction. This method provides a definitive determination of the absolute configuration by mapping the electron density of the atoms in three-dimensional space. For instance, analysis of derivatives can reveal packing motifs and hydrogen-bonding networks that confirm the stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral derivatizing agents (CDAs), is another widely used method. The alcohol is reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or camphorsultam-based reagents, to form diastereomeric esters. nih.gov The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹³C NMR spectra due to the different magnetic environments created by the chiral auxiliary. By analyzing the differences in chemical shifts (Δδ values) of the protons near the newly formed chiral ester linkage, the absolute configuration of the original alcohol can be deduced based on established empirical models. nih.govresearchgate.net For example, in the case of 1,2,3-prim,sec,sec-triols, a class of compounds with structural similarities to derivatives of (S)-1-(benzyloxy)butan-2-ol, the absolute configuration can be assigned by comparing the ¹H NMR spectra of the tris-(R)- and tris-(S)-MPA ester derivatives. nih.govresearchgate.net

Diastereoselective Reactions Guided by the Chiral Center of this compound

The inherent chirality of this compound can be exploited to induce diastereoselectivity in chemical reactions, where the existing stereocenter influences the formation of a new stereocenter. This is often achieved through substrate-controlled reactions where the chiral substrate directs the approach of a reagent to one face of the molecule over the other.

For example, in the synthesis of more complex chiral molecules, the hydroxyl group of this compound can be oxidized to a ketone. The resulting chiral β-benzyloxy ketone can then undergo nucleophilic addition. The stereochemical outcome of such an addition can be highly diastereoselective, controlled by the existing stereocenter at the adjacent carbon. The bulky benzyloxy group can sterically hinder one face of the carbonyl group, leading to the preferential attack of the nucleophile from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the product alcohol.

In a specific example, the stereoselective reduction of a β-hydroxy ketone derived from a similar chiral building block to a syn-1,3-diol was achieved with high diastereoselectivity (syn:anti, 99:1) using catecholborane. arkat-usa.org This highlights how the stereocenter alpha to a carbonyl group can effectively control the stereochemical outcome of a reduction reaction.

Control of Stereochemistry in Multi-step Syntheses Utilizing this compound as a Building Block

A notable application is in the synthesis of lignans (B1203133) such as (+)-secoisolariciresinol and (-)-enterolactone. researchgate.net In these syntheses, the chiral center from a derivative of this compound is utilized to establish the stereochemistry of the final product. For instance, a key step involves the diastereoselective alkylation of a chiral β-benzyl-γ-butyrolactone, where the stereochemistry is ultimately traced back to the chiral starting material. researchgate.net

Another example is the use of this compound derivatives in the synthesis of the C17–C30 fragment of amphidinol 3. researchgate.net In such multi-step syntheses, the chiral alcohol is often protected and then subjected to a series of reactions to build up the carbon skeleton. The original stereocenter from the this compound is preserved throughout the synthetic sequence, ensuring the correct absolute stereochemistry in the final complex fragment.

The following table provides a generalized overview of how this compound can be utilized in a multi-step synthesis.

| Step | Transformation | Purpose |

| 1 | Protection of the hydroxyl group | To prevent unwanted side reactions in subsequent steps. |

| 2 | Modification of the butan-2-ol backbone | Chain extension or functional group interconversion. |

| 3 | Key bond-forming reaction | Formation of the core structure of the target molecule. |

| 4 | Deprotection and final modifications | To reveal the final functional groups of the target molecule. |

Enantiomeric Excess and Purity Analysis in Academic Contexts

The enantiomeric excess (ee) and purity of this compound and its derivatives are critical parameters that are routinely assessed in academic research to ensure the stereochemical integrity of synthetic intermediates and final products. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. researchgate.netamericanpharmaceuticalreview.com

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), are frequently employed for the analysis of chiral alcohols and their derivatives. americanpharmaceuticalreview.com

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The following table provides examples of HPLC conditions reported for the analysis of derivatives of this compound.

| Analyte | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Enantiomeric Excess (%) | Reference |

| (R)-3-(2,5-dimethylphenyl)-4-hydroxybutan-2-one | Daicel Chiralcel OD-3 | 2% IPA in Hexane | 1.0 | 210 | t_major = 15.26, t_minor = 17.01 | 97 | rsc.org |

| (S)-4-(benzyloxy)-2-((p-tolylamino)methyl)butan-1-ol | OD-H | 23% iPrOH in Hexanes | 1.0 | 240 | t_major = 11.9, t_minor = 20.6 | 92 | nih.gov |

| (S)-4-(benzyloxy)-2-(((4-chlorophenyl)amino)methyl)butan-1-ol | OD-H | 15% iPrOH in Hexanes | 1.0 | 240 | t_major = 13.5, t_minor = 18.5 | 88 | nih.gov |

| (S)-4-(benzyloxy)-2-((m-tolylamino)methyl)butan-1-ol | OD-H | 23% iPrOH in Hexanes | 1.0 | 240 | t_major = 10.3, t_minor = 12.3 | 89 | nih.gov |

| (S)-4-(benzyloxy)-2-(((3-nitrophenyl)amino)methyl)butan-1-ol | OD-H | 7% iPrOH in Hexanes | 1.0 | 240 | t_major = 55.9, t_minor = 37.8 | 84 | nih.gov |

Reactivity Profiles and Transformational Chemistry of S 1 Benzyloxy Butan 2 Ol

Reactions at the Secondary Hydroxyl Group

The secondary hydroxyl group in (S)-1-(benzyloxy)butan-2-ol is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-(benzyloxy)butan-2-one (B2584354), is a fundamental transformation. This reaction can be achieved using various oxidizing agents. smolecule.com For instance, reagents like potassium permanganate (B83412) can be employed to effect this oxidation. Another common method involves the use of 2-iodoxybenzoic acid (IBX) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The resulting enantiomerically pure ketone is a valuable intermediate in the synthesis of more complex chiral molecules.

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | Dimethyl sulfoxide (DMSO) | 1-(Benzyloxy)butan-2-one |

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives. smolecule.comd-nb.info Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative. smolecule.com

Etherification reactions expand the range of accessible derivatives. For example, iron(III) chloride has been used as a catalyst for the etherification of benzylic alcohols. nih.gov In one instance, 1-(p-tolyl)ethanol was reacted with benzyl (B1604629) alcohol in the presence of an iron catalyst to yield the corresponding unsymmetrical ether. acs.org While this specific example does not use this compound, it demonstrates a general methodology applicable to secondary benzylic alcohols.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid | Ester | smolecule.com |

To enhance its utility as a synthetic intermediate, the secondary hydroxyl group of this compound can be converted into better leaving groups, such as halides and sulfonates. The conversion of alcohols to halides can be achieved using an aromatic carboxylic acid halide in the presence of an N-substituted formamide. google.com This process replaces the hydroxyl group with a halogen atom. google.com

Alternatively, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or nosylate. For example, a similar alcohol was converted to the corresponding 4-nitrobenzenesulfonate by reaction with 4-nitrobenzenesulfonyl chloride and triethylamine. rsc.org These sulfonate derivatives are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Transformations Involving the Benzyloxy Ether Moiety

The benzyloxy group in this compound acts as a protecting group for the primary alcohol, but it can also be a site for further chemical manipulation.

The removal of the benzyl protecting group is a common and crucial step in many synthetic sequences. A widely used method for this deprotection is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netrsc.org This process is valued for its efficiency and the ease of removal of the catalyst. researchgate.net The deprotection yields the corresponding diol, (S)-butane-1,2-diol. Alternative methods for benzyl group removal include the use of acids like triflic acid or aluminum chloride. researchgate.net

Table 3: Deprotection of Benzyl Ethers

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Diol | researchgate.netrsc.org |

While less common than reactions at the hydroxyl group or deprotection, the aromatic ring of the benzyloxy moiety can also be functionalized. However, specific examples of direct functionalization of the aromatic ring in this compound are not extensively reported in the provided search results. In general, electrophilic aromatic substitution reactions could potentially be employed to introduce various substituents onto the phenyl ring, although this might require specific catalytic systems to control regioselectivity.

Carbon-Carbon Bond Forming Reactions Adjacent to the Chiral Center

The formation of new carbon-carbon bonds adjacent to the C2 stereocenter of this compound typically requires initial modification of the alcohol functionality. Oxidation of the secondary alcohol to the corresponding ketone, (S)-1-(benzyloxy)butan-2-one, activates the adjacent C1 and C3 positions for nucleophilic attack or enolate formation, paving the way for various C-C bond-forming strategies.

Aldol (B89426) and Related Addition Reactions

The ketone derivative, (S)-1-(benzyloxy)butan-2-one, can serve as an electrophile in aldol-type reactions. More significantly, its enolate can act as a nucleophile. Substrate-controlled, titanium-mediated aldol reactions using the related ketone, (S)-4-benzyloxy-3-methyl-2-butanone, have been shown to proceed with high yields and excellent diastereoselectivity. nih.gov This methodology is applicable to a wide array of aldehydes, suggesting that the enolate of (S)-1-(benzyloxy)butan-2-one could similarly be employed in stereoselective aldol additions to form new C-C bonds at the C1 position. The reaction of α-benzyloxyacetone with aldehydes, catalyzed by organocatalysts like (S)-BINAM-L-prolinamide, also yields aldol products with good stereocontrol, further supporting the potential for such transformations. arkat-usa.org

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-4-benzyloxy-3-methyl-2-butanone | Benzaldehyde | TiCl₄ (2 equiv.), i-Pr₂NEt, CH₂Cl₂ -78 °C | (3S,4R,5S)-5-(benzyloxy)-4-methyl-3-hydroxy-1-phenylhexan-2-one | >95:5 | 85% | nih.gov |

| α-Benzyloxyacetone | 4-Nitrobenzaldehyde | (S)-BINAM-L-prolinamide, Benzoic Acid, DMF, 0 °C | anti-3-Benzyloxy-4-hydroxy-4-(4'-nitrophenyl)-2-butanone | 9:1 (anti/syn) | Not Reported | arkat-usa.org |

Alkylation of Enolates

The C3 position of (S)-1-(benzyloxy)butan-2-one can be functionalized through the alkylation of its corresponding enolate. Formation of the lithium or sodium enolate, followed by treatment with an alkyl halide, would introduce a new carbon substituent at the C3 position. The stereochemical outcome of such an alkylation would be influenced by the existing stereocenter at C2 and the geometry of the enolate formed. Research on related chiral α-benzyloxy ketones demonstrates that stereoselective alkylation can be achieved, often leveraging chelation control to direct the approach of the electrophile. researchgate.net

| Substrate | Base | Electrophile | Solvent | Product | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|---|---|

| (R)-1-(Benzyloxy)-3,3-dimethylbutan-2-one | LDA | Methyl Iodide | THF | (R,R)-1-(Benzyloxy)-3,3,4-trimethylpentan-2-one | 96% | researchgate.net |

Grignard and Organometallic Additions

Addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of (S)-1-(benzyloxy)butan-2-one provides a direct route to tertiary alcohols. masterorganicchemistry.com This reaction forges a new C-C bond at the C2 position. For instance, reaction with methylmagnesium bromide would yield (S)-1-(benzyloxy)-2-methylbutan-2-ol. The stereoselectivity of this addition is governed by Felkin-Anh or chelation-controlled models, where the existing stereocenter and the benzyloxy group direct the nucleophilic attack. A related patent describes the ring-opening of (S)-benzyloxymethyl oxirane with a Grignard reagent, which results in C-C bond formation to produce (S)-1,4-dibenzyloxy-2-butanol, demonstrating the utility of organometallic reagents in building carbon chains adjacent to a benzyloxy-substituted chiral center. google.com

Rearrangement Reactions and Skeletal Transformations

The benzyloxy group in this compound is not merely a protecting group; it can actively participate in skeletal transformations, most notably the researchgate.netresearchgate.net-Wittig rearrangement. This reaction offers a powerful method for C-C bond formation coupled with a skeletal reorganization.

The researchgate.netresearchgate.net-Wittig Rearrangement

The researchgate.netresearchgate.net-Wittig rearrangement is a base-promoted transformation of an ether into an alcohol. organic-chemistry.org For this compound, this involves the deprotonation of the benzylic carbon (the CH₂ group between the phenyl ring and the ether oxygen) using a strong base like n-butyllithium (n-BuLi). The resulting carbanion then undergoes a rearrangement where the C-O bond of the ether is cleaved and a new C-C bond is formed between the benzylic carbon and the C1 carbon of the butanol backbone. researchgate.netmdpi.com

The mechanism is understood to proceed through a radical dissociation-recombination pathway within a solvent cage. organic-chemistry.org This process generally occurs with retention of configuration at the migrating center (the phenyl-bearing carbon) and inversion at the lithium-bearing carbanionic center. organic-chemistry.org Starting from this compound, the rearrangement would lead to the formation of a new tertiary alcohol, 1-phenyl-1-((S)-1-hydroxybutan-2-yloxy)methane, effectively migrating the phenyl group from the oxygen to the adjacent carbon. The stereochemical integrity of the C2 center of the original butanol is typically retained during this process. This transformation is a testament to the utility of benzyloxy groups as reactive handles for inducing complex skeletal changes. nih.gov

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Benzyloxy)-N-butylbenzamide | n-BuLi (3.3 equiv.), THF, RT | 2-(Hydroxy(phenyl)methyl)-N-butylbenzamide | ~70% (crude) | mdpi.com |

| (S)-4-isopropyl-2-(2-(1-phenylethoxy)phenyl)-4,5-dihydrooxazole | n-BuLi (2.2 equiv.), THF, RT | Rearranged alcohol product | 50% | nih.gov |

Applications of S 1 Benzyloxy Butan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Enantioselective Total Synthesis of Complex Natural Products

The application of (S)-1-(benzyloxy)butan-2-ol as a chiral starting material in the total synthesis of complex natural products is not extensively documented in readily available scientific literature. Syntheses of prominent natural products like the macrolide antibiotic (+)-Brefeldin A and the microfilament-disrupting agent (-)-Microcarpalide have been achieved using various chiral pool starting materials, but a direct synthetic route originating from this compound is not prominently reported. uno.edugoogle.comresearchgate.net For instance, documented syntheses of (+)-Brefeldin A often utilize precursors such as (S)-lactate or employ dynamic kinetic asymmetric transformations of other starting materials. uno.edugoogle.com Similarly, total syntheses of (-)-Microcarpalide have been reported starting from L-ascorbic acid, D-tartaric acid, or through strategies involving Sharpless asymmetric dihydroxylation. researchgate.nettubitak.gov.trresearchgate.netthieme-connect.com

The potential of this building block lies in its bifunctional nature, possessing both a protected primary alcohol and a chiral secondary alcohol, which could be strategically manipulated to construct complex carbon skeletons. However, specific examples of its incorporation into the total synthesis of natural products remain elusive in the surveyed literature.

Role in the Asymmetric Construction of Pharmaceutical Precursors and Intermediates

The structural motif of benzyloxy-substituted chiral butanols is significant in the synthesis of pharmaceutical agents. A notable example is the use of the diastereomer, (2R,3R)-3-(benzyloxy)butan-2-ol , in the preparation of potent pan-cyclin-dependent kinase (pan-CDK) inhibitors, which are investigated for their potential in cancer therapy. google.com

In a patented synthetic route, (2R,3R)-3-(benzyloxy)butan-2-ol is coupled with a substituted pyrimidine (B1678525), specifically 2,4-dichloro-5-iodopyrimidine, to form a key intermediate. google.com This intermediate is further elaborated to yield the final pan-CDK inhibitor, (2R,3R)-3-{[2-{[4-(S-cyclopropylsulfonimidoyl)phenyl]amino}-5-(trifluoromethyl)pyrimidin-4-yl]oxy}butan-2-ol. The chirality of the butanol fragment is crucial for the biological activity of the final compound.

Table 1: Synthesis of a Pan-CDK Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Key Intermediate |

|---|---|---|

| (2R,3R)-3-(benzyloxy)butan-2-ol | 2,4-Dichloro-5-iodopyrimidine | 4-{[(2R,3R)-3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-iodopyrimidine |

Data sourced from patent literature describing the synthesis of pan-CDK inhibitors. google.com

Another area where related structures are employed is in the synthesis of β-blockers like (S)-betaxolol . researchgate.netmdpi.com However, documented syntheses of (S)-betaxolol typically start from 4-(2-hydroxyethyl)phenol, which undergoes benzylation and subsequent reaction with epichlorohydrin, rather than using this compound as a direct chiral precursor. researchgate.netmdpi.com

Application as a Chiral Auxiliary or Ligand Precursor for Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While chiral 1,2-diols and amino alcohols are common precursors for such ligands, specific examples detailing the conversion of this compound into a chiral ligand or auxiliary are not widely reported.

Research has shown that related structures, such as chiral benzyl (B1604629) groups on ketones, can act as effective chiral auxiliaries, directing nucleophilic additions with high diastereoselectivity. researchgate.net For instance, chelation-controlled addition of Grignard reagents to α-benzyloxy ketones can yield alcohols with high diastereoselectivity through 1,4-asymmetric induction. researchgate.net This principle highlights the potential of the benzyloxy-alcohol motif in this compound to serve as a chiral director in asymmetric transformations.

Furthermore, derivatives of similar structures, like chiral phosphine (B1218219) ligands, are instrumental in a wide array of metal-catalyzed asymmetric reactions. nih.govbldpharm.comambeed.comresearchgate.net However, the direct synthesis of such ligands from this compound is not a common strategy found in the literature. The synthesis of chiral phosphine ligands often involves atropisomeric biaryls or other readily available chiral backbones.

Development of Novel Chiral Scaffolds and Methodologies through Derivatives of this compound

Chiral building blocks are essential for creating diverse libraries of compounds for drug discovery and for developing new synthetic methods. This compound, through derivatization, can serve as a precursor to various chiral scaffolds. For instance, its conversion to the corresponding amino alcohol, (S)-4-(benzyloxy)butan-2-amine, or diol, (S)-4-(benzyloxy)butane-1,2-diol, would open avenues to a range of chiral heterocycles and other complex molecules.

Research into the synthesis of novel chiral heterocyclic compounds has utilized related starting materials. For example, (S)-4-(benzylamino)butane-1,2-diol has been used to synthesize chiral oxazolidinones and morpholinones, which are important scaffolds in medicinal chemistry. uno.edu Similarly, studies have reported the synthesis of polyhydroxyalkyl-substituted pyrrole (B145914) derivatives from the rearrangement of cyclopropanated sugars in the presence of amines, showcasing a method to generate novel chiral scaffolds. rsc.org

While direct applications of this compound in these specific methodologies are not explicitly detailed, its structure provides a clear potential for its use in the development of new chiral building blocks and synthetic strategies. The combination of a protected primary alcohol and a modifiable chiral secondary alcohol makes it an attractive starting point for the synthesis of a variety of functionalized, enantiomerically pure compounds.

Synthesis and Synthetic Utility of Structurally Modified Derivatives and Analogs of S 1 Benzyloxy Butan 2 Ol

Modification of the Benzyloxy Aromatic Moiety

Modifications of the aromatic ring of the benzyloxy group in (S)-1-(benzyloxy)butan-2-ol can be instrumental in fine-tuning the electronic and steric properties of its derivatives, which is particularly relevant in medicinal chemistry and materials science.

One notable example involves the preparation of pan-CDK inhibitors where the benzyloxy group is part of a larger, more complex aromatic system. For instance, a synthetic route has been developed for compounds where the benzyloxy moiety is attached to a pyrimidine (B1678525) ring, which is further substituted. A key step in this process is the coupling of a (2R,3R)-3-(benzyloxy)butan-2-ol derivative with a substituted pyrimidine. google.com

A specific example is the synthesis of (2R,3R)-3-{[2-{[4-(S-cyclopropylsulfonimidoyl)phenyl]amino}-5-(trifluoromethyl)pyrimidin-4-yl]oxy}butan-2-ol. In this multi-step synthesis, a derivative of this compound is coupled with 2,4-dichloro-5-iodo-pyrimidine. The resulting intermediate undergoes further reactions, including amination and ultimately debenzylation, to yield the final product. The trifluoromethyl group on the pyrimidine ring, which is electronically connected to the original benzyloxy oxygen, is crucial for the biological activity of the final compound. google.com

While not directly starting from this compound, the principles of aromatic modification are further illustrated in the synthesis of S,N-heteroacenes. These syntheses often involve building complex heterocyclic systems through reactions like Buchwald-Hartwig amination and Cadogan cyclization on substituted aromatic precursors. beilstein-journals.org These methods could theoretically be applied to modify the phenyl ring of the benzyloxy group to introduce nitrogen-containing heterocycles, thereby altering the electronic properties and potential applications of the resulting analogs.

Functionalization and Extension of the Butane (B89635) Backbone

The butane backbone of this compound offers multiple sites for functionalization and chain extension, leading to a variety of chiral molecules with potential applications in natural product synthesis and drug discovery.

A common strategy involves the transformation of the hydroxyl group at C-2 into other functionalities or using it to direct further reactions. For example, the hydroxyl group can be oxidized to a ketone, which then serves as an electrophilic site for carbon-carbon bond formation.

Chain extension at the C-1 position has been demonstrated in the stereoselective total synthesis of verbalactone. In this synthesis, a related epoxide, (S)-2-(2-(benzyloxy)ethyl)oxirane, is opened by a dithiane anion to extend the carbon chain, forming a C-S bond and a new stereocenter. arkat-usa.org This approach effectively adds a functionalized two-carbon unit to the C-1 position of a butan-2-ol precursor.

Another approach to extending the butane backbone involves the use of olefination reactions. For instance, the alcohol at C-2 can be oxidized to a ketone, which can then undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond, thereby extending the chain. smolecule.com

A study on the synthesis of polyhydroxyalkyl-substituted pyrrole (B145914) derivatives showcases a creative method for significant backbone extension and functionalization. Although starting from a galactose-derived cyclopropanated sugar, the reaction with an amine, promoted by a Lewis acid, results in a rearranged product with a polyhydroxyalkyl chain attached to a pyrrole ring. rsc.org This type of rearrangement and annulation strategy could be conceptually applied to derivatives of this compound to create complex, polyfunctionalized molecules.

The following table summarizes selected examples of butane backbone functionalization and extension:

| Starting Material/Analog | Reagent(s) | Modification | Product | Reference |

| (S)-2-(2-(benzyloxy)ethyl)oxirane | 2-Pentyl-1,3-dithiane, n-BuLi | Ring-opening and chain extension at C1 | (S)-4-(4-Methoxybenzyloxy)-1-(2-pentyl-1,3-dithian-2-yl)butan-2-ol | arkat-usa.org |

| 4-(Benzyloxy)butanal | Diethyl benzylphosphonate, HWE olefination | Chain extension via olefination | α,β-Unsaturated ester | smolecule.com |

| Galactose-derived 1,2-cyclopropanated sugar | Benzylamine, BF3·OEt2 | Rearrangement and pyrrole formation | 3-Polyhydroxyalkyl-substituted pyrrole | rsc.org |

Heteroatom-Containing Analogs and Their Stereoselective Synthesis

The introduction of additional heteroatoms into the structure of this compound can lead to analogs with novel chemical and biological properties. Synthetic strategies often focus on the stereoselective formation of new carbon-heteroatom bonds.

One area of significant research is the synthesis of nitrogen-containing analogs. For example, (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride, a chiral amino alcohol, has been synthesized from L-threonine. smolecule.com This involves protecting the hydroxyl group, followed by amination and deprotection steps. This analog introduces a primary amine, a key functional group in many biologically active molecules.

More complex heterocyclic analogs have also been synthesized. A study on the synthesis of diversely substituted C-nucleosides details the preparation of pyrazole-containing butan-2-ol derivatives. frontiersin.org For instance, (2S,3S,4S)-1,3,4-Tris(benzyloxy)-4-(1-(perfluorophenyl)-1H-pyrazol-4-yl)butan-2-ol was synthesized, demonstrating the introduction of a complex, fluorinated heterocyclic moiety onto the butanol backbone. frontiersin.org

The synthesis of S,N-heterotetracenes provides further insight into the construction of complex heteroaromatic systems. beilstein-journals.org These syntheses utilize methods like Buchwald-Hartwig amination and Cadogan cyclization to build fused thiophene (B33073) and pyrrole rings. These strategies could be adapted to create novel analogs of this compound where the butane backbone is annulated with sulfur and nitrogen-containing rings.

The stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination is another powerful tool for introducing nitrogen heterocycles. nih.gov This methodology could potentially be applied to unsaturated derivatives of this compound to construct chiral imidazolidinone-containing analogs.

The following table highlights some heteroatom-containing analogs and their synthetic precursors:

| Analog | Key Heteroatom(s) | Synthetic Precursor/Method | Reference |

| (2S)-4-Amino-1-(benzyloxy)butan-2-ol | Nitrogen | L-Threonine | smolecule.com |

| (2S,3S,4S)-1,3,4-Tris(benzyloxy)-4-(1-(perfluorophenyl)-1H-pyrazol-4-yl)butan-2-ol | Nitrogen, Fluorine | C-Nucleoside synthesis | frontiersin.org |

| S,N-Heterotetracenes | Sulfur, Nitrogen | Buchwald-Hartwig amination, Cadogan cyclization | beilstein-journals.org |

| Imidazolidin-2-ones | Nitrogen | Pd-catalyzed alkene carboamination | nih.gov |

Chiral Ligands and Catalysts Derived from this compound

The inherent chirality of this compound makes it an attractive scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. The hydroxyl and benzyloxy groups can be readily modified to introduce coordinating atoms like phosphorus or nitrogen.

While direct examples of ligands derived from this compound are not abundant in the provided search results, the principles of ligand design can be applied. For instance, the hydroxyl group could be converted into a phosphine (B1218219) or an amine, which are common coordinating groups in metal catalysts. The benzyloxy group can provide steric bulk and secondary interactions that can influence the stereochemical outcome of a catalyzed reaction.

A relevant example is the use of chiral bidentate phosphine ligands, such as (R)-Cl,MeO-BIPHEP, in iridium-catalyzed transfer hydrogenative allylation reactions. nih.gov These ligands create a chiral environment around the metal center, enabling high enantioselectivity. A similar bidentate ligand could be envisioned where the backbone is derived from this compound.

Another related concept is the use of chiral auxiliaries. For example, in a stereoselective synthesis, (R)-BINOL was used as a chiral ligand for a titanium catalyst to achieve asymmetric allylation. researchgate.net This highlights the importance of chiral diols in creating effective asymmetric catalysts. The diol derived from this compound could potentially be used in a similar fashion.

The development of chiral catalysts is a cornerstone of modern organic synthesis, and the use of readily available chiral building blocks like this compound is a key strategy. The synthesis of novel phosphine, amine, or diol-based ligands from this starting material remains a promising area for future research.

The following table lists types of chiral ligands and catalysts that are conceptually related to derivatives of this compound:

| Ligand/Catalyst Type | Key Features | Relevant Example from Literature | Reference |

| Chiral Bidentate Phosphine Ligands | Chelating phosphines for asymmetric catalysis | (R)-Cl,MeO-BIPHEP in Ir-catalyzed allylation | nih.gov |

| Chiral Diol Ligands | Formation of chiral metal complexes | (R)-BINOL in Ti-catalyzed allylation | researchgate.net |

Computational and Theoretical Studies on S 1 Benzyloxy Butan 2 Ol and Its Reactivity

Conformational Analysis and Energy Minima of the Compound

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules such as (S)-1-(benzyloxy)butan-2-ol and how this structure influences its physical and chemical properties. The presence of several rotatable single bonds, specifically the C-C bonds in the butane (B89635) chain and the C-O bonds of the ether and alcohol groups, results in a complex potential energy surface with multiple local energy minima, each corresponding to a different conformer.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to identify these stable conformations and their relative energies. For similar acyclic systems, studies have shown that the conformational preferences are governed by a balance of steric and electronic effects. acs.org For instance, the gauche effect can influence the arrangement of vicinal substituents, often favoring a gauche conformation over an anti one, contrary to simple steric predictions. semanticscholar.org

In the case of this compound, the primary degrees of freedom include rotation around the C1-C2, C2-C3, and C3-C4 bonds of the butanol backbone, as well as the C-O-C ether linkage. The relative orientation of the benzyloxy and hydroxyl groups is of particular interest. Computational analyses of related structures, like those involving benzyloxy groups adjacent to stereocenters, reveal that the benzyl (B1604629) group's rotation significantly contributes to the landscape of low-energy conformations. nih.gov Theoretical models predict that specific dihedral angles will be favored to minimize steric hindrance and optimize intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the ether oxygen.

A representative, though not exhaustive, set of low-energy conformers and their calculated relative energies can be generated through computational searches.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C1-C2-O) | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 4.5 |

| 3 | -60° (gauche) | 1.2 |

Note: These values are illustrative and depend on the level of theory and computational method used.

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insight into the electronic structure of this compound. These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals, and electrostatic potential maps.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the oxygen atoms, particularly the hydroxyl group, and the phenyl ring of the benzyloxy group. The LUMO is generally associated with the antibonding orbitals of the aromatic ring.

The calculated electrostatic potential (ESP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydroxyl hydrogen, making it a potential hydrogen bond donor.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.9 D |

Note: These values are representative and vary with the computational method.

Theoretical Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, theoretical studies can investigate reactions such as oxidation of the secondary alcohol or ether cleavage.

For example, the oxidation of the secondary alcohol to a ketone, 1-(benzyloxy)butan-2-one (B2584354), can be modeled. DFT calculations can be used to compare different possible mechanisms, such as those involving different oxidizing agents. The calculations would identify the transition state structure and its associated activation energy, providing insights into the reaction's feasibility and kinetics. acs.org

Similarly, theoretical studies can explore nucleophilic substitution reactions at the C2 position. scispace.com The reaction of an α-haloketone with a nucleophile, a related system, has been shown through DFT calculations to proceed through transition states where the nucleophile interacts with both the α- and carbonyl carbons. acs.org Such studies on this compound derivatives could help predict reaction outcomes and stereoselectivity.

Stereochemical Prediction and Rationalization Using Computational Models

Computational models are invaluable for predicting and rationalizing the stereochemical outcome of reactions involving chiral molecules like this compound. The inherent chirality of the starting material can influence the stereochemistry of the products formed.

In reactions where new stereocenters are created, computational modeling of transition states can explain the observed diastereoselectivity. For instance, in an aldol (B89426) reaction using a ketone derived from this compound, the existing stereocenter can direct the approach of the incoming nucleophile. caltech.edu By calculating the energies of the different transition state structures leading to various stereoisomeric products, the model can predict which product will be favored. acs.org

These models often consider the steric hindrance imposed by the bulky benzyloxy group and potential chelating effects involving the oxygen atoms. For example, in the aminomethylation of 1-(benzyloxy)propan-2-one, a related ketone, the stereochemical outcome was rationalized by analyzing the transition state geometries. researchgate.net Similar computational approaches applied to reactions of this compound can provide a theoretical basis for understanding and predicting stereoselectivity, guiding the design of synthetic strategies to obtain specific stereoisomers.

Emerging Research Avenues and Future Directions in the Academic Study of S 1 Benzyloxy Butan 2 Ol

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient methods for synthesizing (S)-1-(benzyloxy)butan-2-ol is a significant area of current research. Traditional synthetic methods are being challenged by innovative approaches that prioritize sustainability, atom economy, and reduced environmental impact.

Biocatalysis and Chemoenzymatic Strategies:

A prominent trend is the use of biocatalysis and chemoenzymatic methods to achieve high enantioselectivity under mild reaction conditions. researchgate.netacs.orgnih.gov Enzymes, such as lipases and alcohol dehydrogenases, offer unparalleled stereocontrol in the synthesis of chiral alcohols. nih.gov For instance, the kinetic resolution of racemic mixtures using lipases has been a successful strategy. researchgate.net Research is now moving towards dynamic kinetic resolution (DKR) techniques, which can theoretically convert 100% of the starting material into the desired enantiomer. smolecule.com

Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, is also gaining traction. researchgate.net This approach leverages the high selectivity of enzymes for the key stereochemical step, while chemical methods are used for other transformations. For example, a chemoenzymatic route could involve the enzymatic reduction of a ketone precursor to stereoselectively form the hydroxyl group, followed by chemical protection of the alcohol. researchgate.net

Green Chemistry Approaches:

In line with the principles of green chemistry, researchers are exploring alternative reaction media and energy sources. mdpi.comresearchgate.net The use of greener solvents, such as propylene (B89431) carbonate, is being investigated to replace traditional, more hazardous solvents like dimethylformamide (DMF). semanticscholar.orgacs.org Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another promising avenue. For example, the formation of benzyl (B1604629) ethers has been achieved with high efficiency using planetary ball mills, significantly reducing the environmental factor (E-factor) compared to conventional methods. smolecule.com

Furthermore, catalytic approaches using earth-abundant and non-toxic metals, such as iron, are being developed for etherification reactions, offering a more sustainable alternative to methods that rely on precious metals. semanticscholar.orgacs.org

Exploration of Unprecedented Reactivity and Catalytic Applications

Beyond its role as a chiral building block, the inherent reactivity of this compound and its derivatives is being explored for novel applications, including in catalysis.

Unusual Reactivity Profiles:

Recent studies on structurally related molecules have revealed unexpected reactivity patterns that could be applicable to this compound. For example, research has shown that a secondary alcohol adjacent to a carbon substituted with both fluoro- and trifluoromethyl groups can exhibit enhanced reactivity compared to a less hindered primary alcohol in the same molecule. nih.gov This counterintuitive reactivity, influenced by the electronic effects of the fluorine substituents, opens up possibilities for selective transformations that would not be predicted by steric hindrance alone. Investigations into the reactivity of the hydroxyl group in this compound under various conditions, including the presence of Lewis acids or in unconventional solvent systems, could uncover similar unprecedented reactivity.

Catalytic Applications:

There is growing interest in using chiral alcohols like this compound as precursors for chiral ligands in asymmetric catalysis. The hydroxyl and benzyloxy groups can be functionalized to create bidentate or tridentate ligands capable of coordinating with metal centers. These chiral metal complexes could then be employed as catalysts in a variety of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

For example, derivatives of this compound could be used to synthesize chiral pincer ligands or ligands for iridium-catalyzed C-H activation reactions. acs.orgacs.org The stereochemistry of the butanol backbone would be crucial in inducing enantioselectivity in the catalyzed transformation.

Expanding the Scope of Chiral Target Molecule Synthesis Beyond Current Applications

This compound is a valuable synthon in the chiral pool, providing a readily available source of stereochemistry for the synthesis of more complex molecules. researchgate.netresearchgate.net Current research is focused on expanding its utility beyond established applications to access a wider range of structurally diverse and biologically active compounds.

Synthesis of Complex Natural Products and Pharmaceutical Intermediates:

This chiral building block is being increasingly utilized in the total synthesis of complex natural products. gla.ac.ukuni-hannover.de Its defined stereochemistry and the presence of two distinct functional groups allow for its incorporation into larger molecular frameworks through sequential and stereocontrolled reactions. For instance, it can serve as a key fragment in the synthesis of polyketide natural products or macrocyclic compounds. smolecule.comgla.ac.uk

In medicinal chemistry, this compound is a precursor for various pharmaceutical intermediates. researchgate.netvulcanchem.com Its derivatives are being explored for the synthesis of novel antiviral and anticancer agents. vulcanchem.com The ability to modify both the hydroxyl and benzyloxy moieties provides a scaffold for creating libraries of compounds for drug discovery programs. For example, it has been used in the synthesis of analogues of bioactive molecules like the HIV protease inhibitor atazanavir (B138) and the asthma drug montelukast. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in Research Contexts

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for its application in asymmetric synthesis. Researchers are employing a range of advanced spectroscopic and structural analysis techniques to achieve this.

Advanced NMR Spectroscopy:

While standard ¹H and ¹³C NMR are routine, more advanced NMR techniques are being used to elucidate complex stereochemical relationships in molecules derived from this compound. frontiersin.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to establish connectivity, while NOESY experiments can provide information about the relative stereochemistry by measuring through-space proton-proton interactions. The use of chiral derivatizing agents in conjunction with NMR spectroscopy is another powerful tool for determining enantiomeric purity.

Chiroptical Spectroscopy:

Chiroptical techniques, which measure the differential interaction of chiral molecules with circularly polarized light, are particularly well-suited for studying chiral compounds like this compound. saschirality.orgpageplace.decas.cz Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide information about the absolute configuration and conformational preferences of the molecule in solution. mdpi.comnih.gov The comparison of experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations has become a reliable method for assigning the absolute stereochemistry of chiral molecules. mdpi.com

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For derivatives of this compound that can be crystallized, X-ray crystallography offers unambiguous proof of their stereochemical integrity. researchgate.netpsu.ac.th This technique is invaluable for validating the outcomes of asymmetric syntheses and for understanding the solid-state packing and intermolecular interactions of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-(benzyloxy)butan-2-ol with high enantiomeric purity?

- Methodology : The enantioselective reduction of the corresponding ketone, (S)-1-benzyloxy-2-butanone, using chiral catalysts like (R)- or (S)-CBS (Corey-Bakshi-Shibata) reagents is a primary route. This method achieves >90% enantiomeric excess (ee) under optimized conditions (e.g., -78°C, THF solvent) .

- Validation : Chiral HPLC or polarimetry is used to confirm ee. For example, a Chiralpak AD-H column with hexane/isopropanol (95:5) can resolve enantiomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR identify the benzyloxy group (δ ~4.5 ppm for OCHPh) and the chiral center’s coupling patterns (e.g., doublet of doublets for the hydroxyl-bearing carbon) .

- IR : A broad O-H stretch (~3400 cm) and C-O stretches (~1100 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 196.146) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : EN 374-certified nitrile gloves, goggles, and lab coats are mandatory. Use fume hoods for ventilation to avoid inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor for peroxidation if stored long-term .

Advanced Research Questions

Q. How can computational tools predict synthetic routes for this compound derivatives?

- AI-Driven Retrosynthesis : Platforms like Reaxys or Pistachio use reaction databases to propose one-step routes. For example, benzyl ether formation via Williamson ether synthesis with (S)-2-butanol and benzyl bromide under basic conditions (KCO, DMF, 80°C) .

- Validation : Compare predicted H NMR shifts with experimental data using software like ACD/Labs or MestReNova .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or oxidations?

- Oxidation : The secondary alcohol reacts with Jones reagent (CrO/HSO) to form (S)-1-benzyloxy-2-butanone. Kinetic studies show rate dependence on steric hindrance at the chiral center .

- Substitution : Tosylation of the hydroxyl group (TsCl, pyridine) generates a leaving group for SN reactions. Stereochemical inversion at the chiral center is confirmed by polarimetry .

Q. How can researchers resolve contradictions in reported biological activities of this compound enantiomers?

- Approach :

Purity Verification : Re-evaluate enantiomeric excess using chiral GC or HPLC .

Biological Assays : Compare activity in enantiomer-pure vs. racemic forms across cell lines (e.g., HEK293 for receptor binding). Contradictions may arise from impurities or assay conditions .

- Example : A study found the (S)-enantiomer inhibits Enzyme X at IC = 5 μM, while the (R)-form is inactive. Discrepancies were traced to residual catalyst in earlier syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.